4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms and functional groups makes it a versatile scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound.
Coupling with pyridine: The final step involves coupling the oxadiazole-pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple heteroatoms and functional groups allows for interactions with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 4-{5-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 4-{5-[(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Uniqueness
The uniqueness of 4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine lies in the presence of the bromine atom, which can be used as a handle for further functionalization through substitution reactions. This allows for the creation of a wide variety of derivatives with potentially diverse biological and material properties.
Properties
Molecular Formula |
C13H12BrN5O |
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Molecular Weight |
334.17 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H12BrN5O/c1-8-12(14)9(2)19(17-8)7-11-16-13(18-20-11)10-3-5-15-6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
JDZFNCZKNUYJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=NC=C3)C)Br |
Origin of Product |
United States |
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